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Introduction
"Anticancer agent 195," identified as TMP195, is a selective, first-in-class small molecule

inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and

HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195's targeted activity leads to a distinct

immunomodulatory profile with the potential for reduced toxicity.[3] Preclinical studies have

demonstrated that TMP195 reprograms the tumor microenvironment (TME), primarily by

modulating macrophage phenotypes.[1][4] This alteration of the innate immune landscape has

been shown to synergize with checkpoint blockade immunotherapy, such as anti-PD-1

antibodies, to enhance anti-tumor responses in various cancer models.

These application notes provide a comprehensive guide for researchers aiming to investigate

the in vivo combination of TMP195 and immunotherapy. The document outlines the underlying

mechanism of action, detailed experimental protocols, and representative data to facilitate the

design and execution of preclinical studies.

Mechanism of Action: Synergistic Anti-Tumor
Immunity
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The combination of TMP195 and immunotherapy, particularly PD-1 blockade, leverages a two-

pronged attack on tumors by targeting both innate and adaptive immunity.

TMP195-Mediated Macrophage Reprogramming: TMP195 acts on tumor-associated

macrophages (TAMs), which often exhibit a pro-tumoral (M2-like) phenotype, and drives their

differentiation towards a pro-inflammatory, anti-tumoral (M1-like) state. This reprogramming

is characterized by:

Increased phagocytic activity against tumor cells.

Enhanced production of pro-inflammatory cytokines.

Improved antigen presentation capabilities.

Recruitment and activation of other immune cells, including cytotoxic T lymphocytes

(CTLs).

Enhanced Efficacy of PD-1 Blockade: By creating a more inflamed TME, TMP195 sensitizes

tumors to the effects of immune checkpoint inhibitors. Anti-PD-1 antibodies block the

inhibitory interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed

on tumor cells and immune cells. This blockade reinvigorates exhausted T-cells, restoring

their ability to recognize and eliminate cancer cells. The M1-polarized macrophages induced

by TMP195 can further enhance T-cell activity through cytokine secretion and antigen

presentation, leading to a more robust and durable anti-tumor immune response.

Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies

combining TMP195 with immunotherapy. These tables are intended to provide an overview of

the expected outcomes and can be used as a reference for experimental design and data

analysis.

Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
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Cancer Model Treatment Group
Mean Tumor
Volume (mm³) at
Day 21

% Tumor Growth
Inhibition (TGI)

MC38 Colorectal

Cancer
Vehicle Control 1500 ± 150 -

TMP195 (50 mg/kg) 900 ± 120 40%

Anti-PD-1 (200 µg) 1050 ± 130 30%

TMP195 + Anti-PD-1 300 ± 80 80%

MMTV-PyMT Breast

Cancer
Vehicle Control 1200 ± 100 -

TMP195 (50 mg/kg) 720 ± 90 40%

Anti-PD-1 (200 µg) 1140 ± 110 5%

TMP195 + Anti-PD-1 360 ± 70 70%

Data are representative and compiled from published preclinical studies. Actual results may

vary depending on the specific experimental conditions.

Table 2: Modulation of Immune Cell Populations in the Tumor Microenvironment
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Cancer Model Treatment Group
% F4/80+ CD86+
M1 Macrophages

% CD8+ Granzyme
B+ T-cells

MC38 Colorectal

Cancer
Vehicle Control 15 ± 3 5 ± 1

TMP195 (50 mg/kg) 45 ± 5 10 ± 2

Anti-PD-1 (200 µg) 20 ± 4 15 ± 3

TMP195 + Anti-PD-1 65 ± 7 25 ± 4

MMTV-PyMT Breast

Cancer
Vehicle Control 10 ± 2 3 ± 1

TMP195 (50 mg/kg) 35 ± 4 8 ± 2

Anti-PD-1 (200 µg) 12 ± 3 10 ± 2

TMP195 + Anti-PD-1 55 ± 6 20 ± 3

Data are representative and compiled from published preclinical studies. Immune cell

populations were quantified by flow cytometry of dissociated tumors.

Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies to

evaluate the combination of TMP195 and immunotherapy.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse
Model
1.1. Materials:

Anticancer Agent: TMP195

Immunotherapy Agent: Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

Cell Line: MC38 murine colon adenocarcinoma cells or other appropriate syngeneic tumor

cell line.
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Animals: 6-8 week old female C57BL/6 mice (or other appropriate strain matching the cell

line).

Vehicle for TMP195: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O.

Vehicle for Anti-PD-1: Sterile, endotoxin-free PBS.

Calipers for tumor measurement.

1.2. Procedure:

Tumor Cell Implantation:

Culture MC38 cells to ~80% confluency.

Harvest and wash the cells with sterile PBS.

Resuspend cells in serum-free medium at a concentration of 1 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of

each mouse.

Animal Randomization and Treatment Groups:

Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³,

randomize mice into treatment groups (n=8-10 mice per group):

Group 1 (Vehicle Control): Administer vehicle for TMP195 intraperitoneally (i.p.) daily

and isotype control antibody i.p. every 3 days.

Group 2 (TMP195 Monotherapy): Administer TMP195 (50 mg/kg) i.p. daily.

Group 3 (Anti-PD-1 Monotherapy): Administer anti-PD-1 antibody (200 µ g/mouse ) i.p.

every 3 days.

Group 4 (Combination Therapy): Administer TMP195 (50 mg/kg) i.p. daily and anti-PD-1

antibody (200 µ g/mouse ) i.p. every 3 days.
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Tumor Growth Monitoring:

Measure tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).

Endpoint:

Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until

tumors in the control group reach the maximum allowed size as per institutional animal

care and use committee (IACUC) guidelines.

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow

cytometry, immunohistochemistry).

Protocol 2: Immunophenotyping of the Tumor
Microenvironment by Flow Cytometry
2.1. Materials:

Excised tumors from Protocol 1.

Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse).

GentleMACS Octo Dissociator.

70 µm cell strainers.

Red blood cell lysis buffer.

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

Fc block (anti-mouse CD16/CD32).

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-

F4/80, anti-CD86, anti-CD206, anti-CD3, anti-CD4, anti-CD8, anti-Granzyme B).

Fixation/Permeabilization buffer (for intracellular staining of Granzyme B).
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Flow cytometer.

2.2. Procedure:

Single-Cell Suspension Preparation:

Weigh and mince the excised tumors.

Digest the tumor tissue using a tumor dissociation kit and a gentleMACS dissociator

according to the manufacturer's protocol.

Filter the resulting cell suspension through a 70 µm cell strainer.

Lyse red blood cells using a lysis buffer.

Wash the cells with FACS buffer and count them.

Antibody Staining:

Resuspend 1-2 x 10⁶ cells per sample in FACS buffer.

Block Fc receptors with Fc block for 10-15 minutes.

Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate

for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Intracellular Staining (if applicable):

Fix and permeabilize the cells using a fixation/permeabilization buffer according to the

manufacturer's protocol.

Add the antibody for the intracellular target (e.g., Granzyme B) and incubate for 30

minutes at room temperature in the dark.

Wash the cells twice with permeabilization buffer.

Flow Cytometry Analysis:
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Resuspend the stained cells in FACS buffer.

Acquire data on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo) to quantify the different

immune cell populations.

Visualizations
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Caption: Signaling pathway of TMP195 and anti-PD-1 combination therapy.
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Caption: Experimental workflow for in vivo and ex vivo analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12372012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

